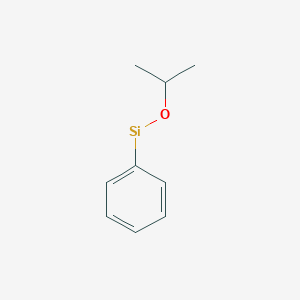![molecular formula C13H9ClFNO5S B13348921 Benzenesulfonylfluoride, 2-[(2-chloro-4-nitrophenoxy)methyl]- CAS No. 30885-50-8](/img/structure/B13348921.png)
Benzenesulfonylfluoride, 2-[(2-chloro-4-nitrophenoxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is a chemical compound that features a complex structure with both chloro and nitro functional groups attached to a phenoxy moiety, which is further linked to a benzene sulfonyl fluoride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chloro-4-nitrophenol with benzyl chloride in the presence of a base to form the corresponding benzyl ether. This intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy moiety can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of 2-((2-Chloro-4-aminophenoxy)methyl)benzene-1-sulfonyl fluoride.
Oxidation: Formation of phenolic or quinone derivatives.
科学研究应用
2-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.
Medicinal Chemistry: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition. This can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro functional groups but lacks the benzene sulfonyl fluoride moiety.
Benzene-1-sulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the chloro and nitro substituents.
2-((2-Chloro-4-nitrophenoxy)methyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
Uniqueness
2-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both chloro and nitro groups, along with the sulfonyl fluoride moiety, makes it a versatile compound in organic synthesis and industrial applications.
属性
CAS 编号 |
30885-50-8 |
|---|---|
分子式 |
C13H9ClFNO5S |
分子量 |
345.73 g/mol |
IUPAC 名称 |
2-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H9ClFNO5S/c14-11-7-10(16(17)18)5-6-12(11)21-8-9-3-1-2-4-13(9)22(15,19)20/h1-7H,8H2 |
InChI 键 |
URIACEVQKFVDRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


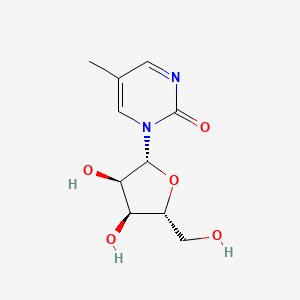
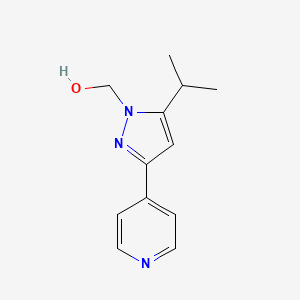
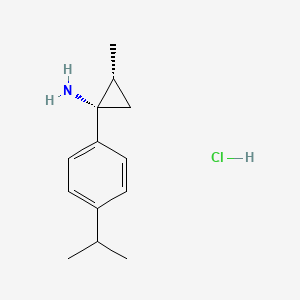


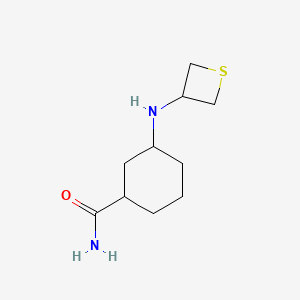

![6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13348884.png)


![tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13348907.png)
